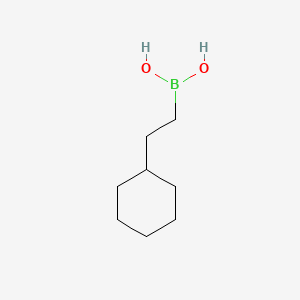

2-Cyclohexylethylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclohexylethylboronic acid is a boronic acid derivative with the molecular formula C8H17BO2 . It has a molecular weight of 156.03 .

Synthesis Analysis

The synthesis of borinic acids, a subclass of organoborane compounds which includes 2-Cyclohexylethylboronic acid, relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis

The InChI code for 2-Cyclohexylethylboronic acid is 1S/C8H17BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8,10-11H,1-7H2 .Chemical Reactions Analysis

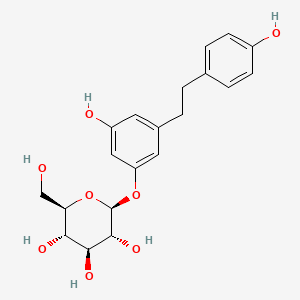

Boronic acids, including 2-Cyclohexylethylboronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Physical And Chemical Properties Analysis

2-Cyclohexylethylboronic acid has a boiling point of 284.1±23.0°C at 760 mmHg .Applications De Recherche Scientifique

Sensing Applications

Boronic acids, including 2-Cyclohexylethylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

2. Biological Labelling, Protein Manipulation, and Modification The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation, and modification .

Separation Technologies

Boronic acids are also used in separation technologies . For example, they are used for electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . They are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Synthesis and Catalysis

Applications of boronic acids abound in synthesis, catalysis, analytical chemistry, and biological systems . With the discovery of a wealth of new chemistry, in particular, the Suzuki-Miyaura cross-coupling reaction, together with their accessibility and ease of handling, boronic acids and boronates are now established as intermediates of great value and versatility .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Boronic acids, including 2-Cyclohexylethylboronic acid, are used as reagents in this process . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

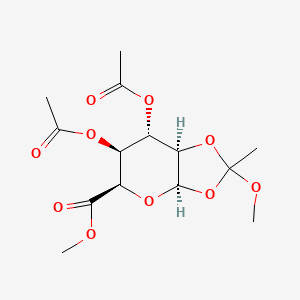

Protective Groups in Carbohydrate Chemistry

Boronic esters, which can be derived from boronic acids like 2-Cyclohexylethylboronic acid, are used as protective groups in carbohydrate chemistry . They are involved in processes for acylation, silylation, and alkylation of glycoside-derived boronates .

Safety And Hazards

Orientations Futures

Boronic acids, including 2-Cyclohexylethylboronic acid, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Propriétés

IUPAC Name |

2-cyclohexylethylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8,10-11H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDUYVCUESABMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC1CCCCC1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexylethylboronic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(9-chloro-7-(2,6-difluorophenyl)-5H-benzo[e]pyrimido[5,4-c]azepin-2-ylamino)benzoic acid](/img/no-structure.png)

![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)

![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)